2-(4-Acetylpiperazin-1-yl)acetonitrile CAS number
2-(4-Acetylpiperazin-1-yl)acetonitrile CAS number
The Strategic Utility of 2-(4-Acetylpiperazin-1-yl)acetonitrile (CAS 280110-88-5) in Medicinal Chemistry: A Technical Guide
Executive Summary
In modern drug discovery, the selection of bifunctional building blocks dictates the trajectory of lead optimization. 2-(4-Acetylpiperazin-1-yl)acetonitrile (CAS: 280110-88-5) is a highly specialized piperazine derivative that provides an optimal balance of structural rigidity, tunable basicity, and synthetic versatility[1][2]. This whitepaper explores the physicochemical profile, mechanistic utility, and validated synthetic workflows for integrating this compound into advanced pharmaceutical pipelines, particularly in the development of kinase inhibitors[3][4].
Chemical Profile & Physicochemical Properties
The piperazine scaffold is a privileged structure in pharmacology, frequently utilized to modulate pharmacokinetic properties such as aqueous solubility, metabolic stability, and oral bioavailability[2][5]. The functionalization of this core with an acetyl group and an acetonitrile moiety creates a versatile intermediate tailored for complex synthesis[1].
| Property | Specification |
| Chemical Name | 2-(4-Acetylpiperazin-1-yl)acetonitrile |
| CAS Number | 280110-88-5 |
| Molecular Formula | C8H13N3O |
| Molecular Weight | 167.21 g/mol |
| MDL Number | MFCD09906896 |
| Structural Features | N-acetyl capping (amide), N-cyanomethylation (nitrile) |
| Primary Utility | Building block for kinase assays and CNS agents |
(Data sourced from Sigma-Aldrich product specifications[1][6])
Mechanistic Role in Medicinal Chemistry
As an Application Scientist, I evaluate building blocks based on their capacity to solve specific structural problems in drug design. The architecture of 2-(4-acetylpiperazin-1-yl)acetonitrile offers three distinct mechanistic advantages:
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The Piperazine Core: Acts as a rigid, basic linker that improves aqueous solubility and forms critical hydrogen bonds with target proteins. This is a common feature in FDA-approved kinase inhibitors like palbociclib and ribociclib[4].
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The N-Acetyl Group: Capping one nitrogen of the piperazine ring with an acetyl group neutralizes its basicity. This prevents unwanted off-target interactions (e.g., hERG liability) while serving as a potent hydrogen-bond acceptor[2].
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The Acetonitrile Moiety: The cyanomethyl group is a powerful synthetic handle. It can undergo direct nucleophilic addition or be reduced to a primary amine (ethylamine linker), enabling the rapid generation of extended pharmacophores[7].
Synthetic Methodologies & Workflows
To ensure high fidelity in your synthetic pipeline, the following protocols are designed as self-validating systems. Causality is embedded in every step: reagents are chosen not just for efficacy, but to minimize purification bottlenecks.
Protocol 1: Synthesis of 2-(4-Acetylpiperazin-1-yl)acetonitrile
Objective: Achieve selective N-alkylation of 1-acetylpiperazine via an SN2 mechanism.
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Step 1: Preparation. Dissolve 1.0 equivalent of 1-acetylpiperazine in anhydrous acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent that accelerates SN2 reactions while maintaining the solubility of the polar piperazine starting material.
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Step 2: Base Addition. Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ is a mild, insoluble base that acts as an acid scavenger for the HCl generated during the reaction, preventing the protonation of the nucleophilic piperazine nitrogen.
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Step 3: Electrophile Addition. Cool the mixture to 0 °C and add 1.1 equivalents of chloroacetonitrile dropwise. Causality: Chloroacetonitrile is a highly reactive electrophile; cooling controls the exothermic reaction and prevents dialkylation or polymerization.
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Step 4: Reaction & Monitoring. Stir the mixture at room temperature for 12 hours. Validate completion via TLC (DCM:MeOH 9:1), visualizing with an iodine chamber.
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Step 5: Workup. Filter the suspension to remove inorganic salts (KCl, excess K₂CO₃). Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified via flash chromatography[1].
Protocol 2: Downstream Functionalization (Nitrile Reduction)
Objective: Convert the nitrile to a primary amine for subsequent amide coupling in kinase inhibitor synthesis.
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Step 1: Dissolve 2-(4-acetylpiperazin-1-yl)acetonitrile in methanolic ammonia. Causality: Ammonia suppresses the formation of secondary amine byproducts during nitrile reduction.
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Step 2: Add a catalytic amount of Raney-Nickel and subject the mixture to hydrogenation (50 psi H₂) at room temperature.
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Step 3: Filter through Celite (caution: Raney-Ni is pyrophoric) and concentrate to yield 2-(4-acetylpiperazin-1-yl)ethan-1-amine.
Workflow: Synthesis and functionalization of 2-(4-acetylpiperazin-1-yl)acetonitrile.
Applications in Drug Discovery
The integration of piperazine derivatives into drug discovery pipelines has revolutionized targeted therapies, particularly in oncology[3]. 2-(4-Acetylpiperazin-1-yl)acetonitrile is specifically utilized in the synthesis of novel protein kinase inhibitors[8].
By reducing the nitrile group to an amine, researchers can couple this building block to pyrimidine, quinazoline, or rhodanine cores[4][8]. The resulting hybrid molecules leverage the piperazine ring to anchor the inhibitor within the ATP-binding pocket of kinases like CDK2, VEGFR, and EGFR, which are critical targets in breast and lung cancer therapies[3][4]. Furthermore, the acetyl group ensures the molecule maintains an optimal lipophilicity profile, allowing it to cross cellular membranes effectively without becoming trapped in lipophilic compartments[5].
Analytical Validation Standards
To ensure the trustworthiness of the synthesized building block before downstream application, the following analytical self-validation must be performed:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI+) should reveal a prominent [M+H]⁺ peak at m/z 168.2, confirming the molecular weight of 167.21 g/mol [1].
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¹H NMR (Proton Nuclear Magnetic Resonance, CDCl₃): Validation requires identifying the characteristic singlet of the acetyl methyl group (~2.1 ppm, 3H), the distinct singlet of the cyanomethyl protons (~3.5 ppm, 2H), and the multiplet resonances of the piperazine ring protons (2.5 - 3.6 ppm, 8H). The absence of a primary amine (N-H) peak confirms the integrity of the nitrile group.
References
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National Institutes of Health (PMC) - Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors URL:[Link]
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ResearchGate - The piperazine scaffold for novel drug discovery efforts: the evidence to date URL:[Link]
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MDPI - In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations URL: [Link]
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MDPI - Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents URL: [Link]
- Google Patents - US8609672B2 - Piperazinylpyrimidine analogues as protein kinase inhibitors URL
Sources
- 1. CAS 280110-88-5 | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-(4-acetylpiperazin-1-yl)acetonitrile | 280110-88-5 [sigmaaldrich.com]
- 7. Buy (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | 2158301-19-8 [smolecule.com]
- 8. US8609672B2 - Piperazinylpyrimidine analogues as protein kinase inhibitors - Google Patents [patents.google.com]
